![molecular formula C17H20FNO B4726296 2-(3-fluorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine](/img/structure/B4726296.png)
2-(3-fluorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine
Overview
Description
2-(3-fluorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine, also known as 2-FMA, is a synthetic compound that belongs to the class of amphetamines. It is a research chemical that is used for scientific purposes only. 2-FMA is a potent stimulant that has gained popularity among researchers due to its unique properties and potential applications in various fields of research.
Mechanism of Action
The exact mechanism of action of 2-(3-fluorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine is not fully understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in alertness, focus, and energy.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also causes a decrease in appetite and sleep. The long-term effects of this compound on the brain and body are not well known and require further research.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-fluorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine in lab experiments is its potency and selectivity. It has a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. However, its potential for abuse and neurotoxicity are limitations that need to be considered.
Future Directions
There are several future directions for research on 2-(3-fluorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine. One area of interest is its potential use as a cognitive enhancer. Researchers are also investigating its effects on mood, anxiety, and stress. Additionally, studies are being conducted to determine its potential as a treatment for substance abuse disorders.
In conclusion, this compound is a synthetic compound that has gained popularity among researchers due to its unique properties and potential applications in various fields of research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed. There are several future directions for research on this compound, and further studies are needed to fully understand its potential applications.
Scientific Research Applications
2-(3-fluorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine has been used in various fields of scientific research such as neuroscience, pharmacology, and toxicology. It has been studied for its potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Researchers have also investigated its effects on cognitive function, memory, and learning.
properties
IUPAC Name |
2-(3-fluorophenyl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c1-13-10-15(6-7-17(13)20-2)12-19-9-8-14-4-3-5-16(18)11-14/h3-7,10-11,19H,8-9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYNEIMJFOSQIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCCC2=CC(=CC=C2)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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